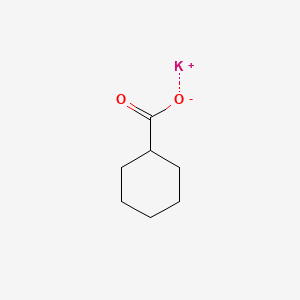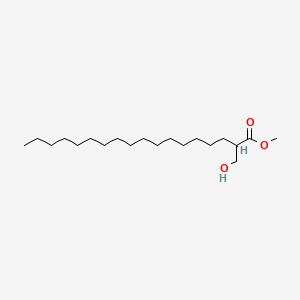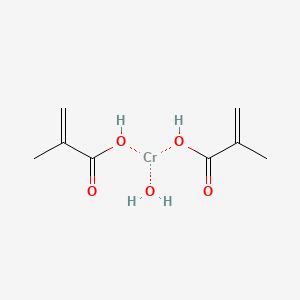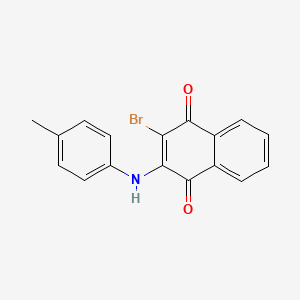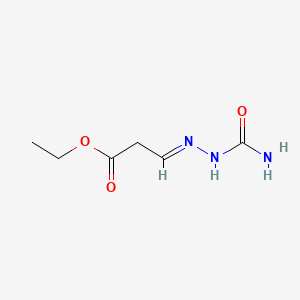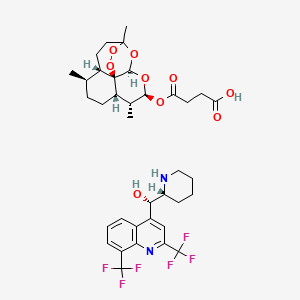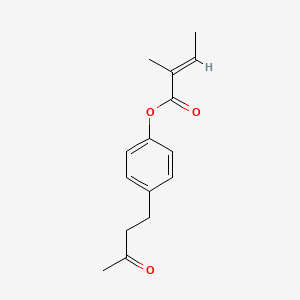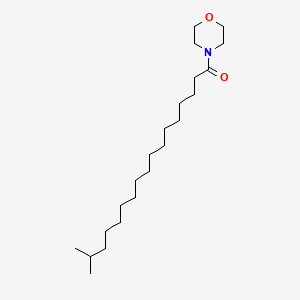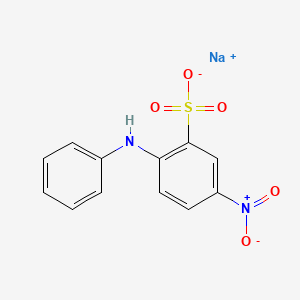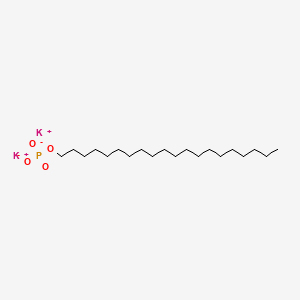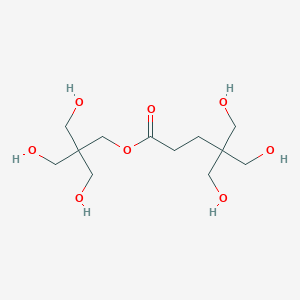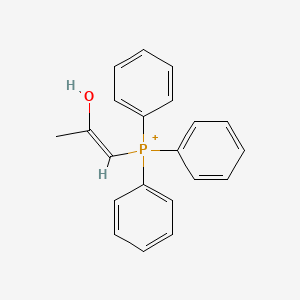
1-(Triphenylphosphoranyl)-1-propen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triphenylphosphoranyl)-1-propen-2-ol is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a propen-2-ol moiety This compound is of significant interest in organic chemistry due to its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Triphenylphosphoranyl)-1-propen-2-ol can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with an appropriate alkene under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as dichloromethane or toluene. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Triphenylphosphoranyl)-1-propen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions may yield phosphine derivatives with altered oxidation states.
Substitution: The triphenylphosphoranyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
1-(Triphenylphosphoranyl)-1-propen-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways involving phosphorus-containing molecules.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Triphenylphosphoranyl)-1-propen-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphoranyl group can act as a nucleophile or electrophile, depending on the reaction context. This versatility allows the compound to participate in a wide range of chemical transformations, influencing various molecular pathways.
Comparison with Similar Compounds
Triphenylphosphine: Shares the triphenylphosphoranyl group but lacks the propen-2-ol moiety.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
1-(Diphenylphosphoranyl)-1-propen-2-ol: A structurally similar compound with two phenyl groups instead of three.
Uniqueness: 1-(Triphenylphosphoranyl)-1-propen-2-ol is unique due to the combination of the triphenylphosphoranyl group and the propen-2-ol moiety. This structural feature imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
6290-58-0 |
|---|---|
Molecular Formula |
C21H20OP+ |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[(Z)-2-hydroxyprop-1-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3/p+1/b18-17- |
InChI Key |
KAANTNXREIRLCT-ZCXUNETKSA-O |
Isomeric SMILES |
C/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/O |
Canonical SMILES |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


